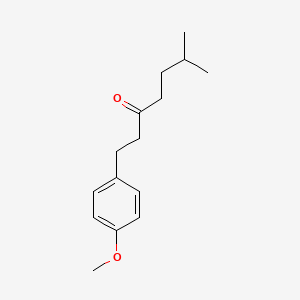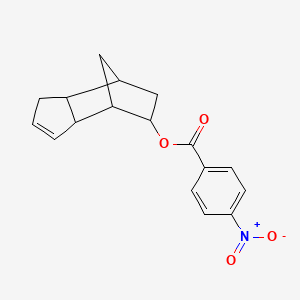
1-Bromo-5-chloro-2-methylpent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-5-chloro-2-methylpent-1-ene is an organic compound with the molecular formula C6H10BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a pentene backbone
准备方法
The synthesis of 1-Bromo-5-chloro-2-methylpent-1-ene can be achieved through several synthetic routes. One common method involves the halogenation of 2-methylpent-1-ene. The reaction typically employs bromine and chlorine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.
Industrial production methods may involve the use of large-scale halogenation reactors where controlled amounts of bromine and chlorine are introduced to the alkene substrate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity of the product.
化学反应分析
1-Bromo-5-chloro-2-methylpent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles. Common reagents for these reactions include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide can lead to the formation of 2-methylpent-1,4-diene.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens, leading to the formation of dihalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with sodium iodide would yield 1-iodo-5-chloro-2-methylpent-1-ene, while elimination with potassium hydroxide would produce 2-methylpent-1,4-diene.
科学研究应用
1-Bromo-5-chloro-2-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of medicinal compounds, including potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
作用机制
The mechanism by which 1-Bromo-5-chloro-2-methylpent-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a halide ion.
相似化合物的比较
1-Bromo-5-chloro-2-methylpent-1-ene can be compared with other halogenated alkenes, such as:
1-Bromo-2-chloro-2-methylpropane: This compound has a similar structure but differs in the position of the halogen atoms and the presence of a different alkyl group.
1-Bromo-3-chloropropene: Another halogenated alkene with a shorter carbon chain and different halogen positions.
1-Iodo-5-chloro-2-methylpent-1-ene: Similar to this compound but with iodine instead of bromine.
属性
CAS 编号 |
93662-28-3 |
|---|---|
分子式 |
C6H10BrCl |
分子量 |
197.50 g/mol |
IUPAC 名称 |
1-bromo-5-chloro-2-methylpent-1-ene |
InChI |
InChI=1S/C6H10BrCl/c1-6(5-7)3-2-4-8/h5H,2-4H2,1H3 |
InChI 键 |
RAESXOKLWULIQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=CBr)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


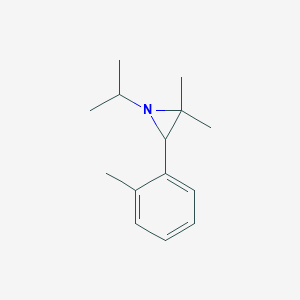
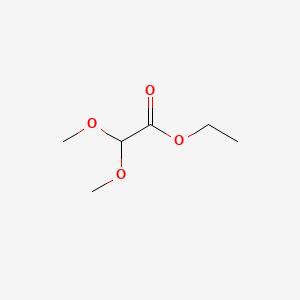
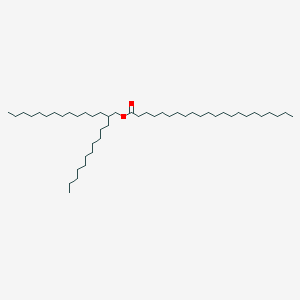
![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
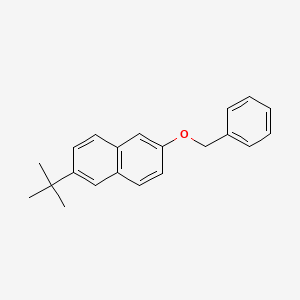
![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)
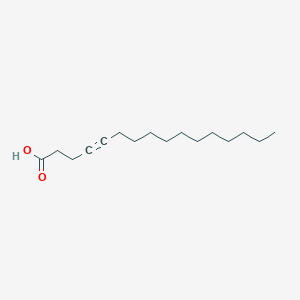
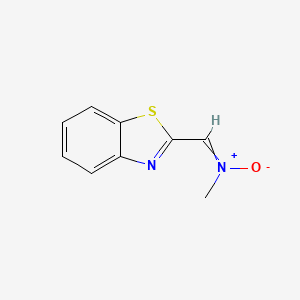
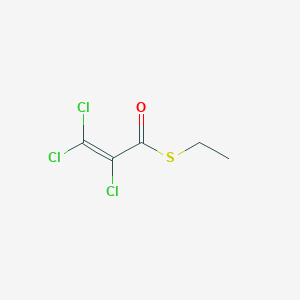
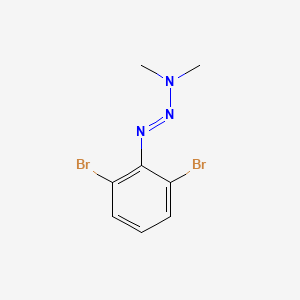
![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)

